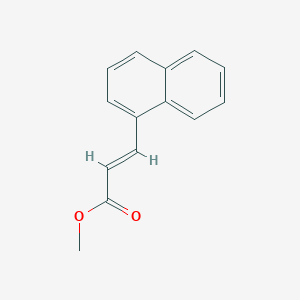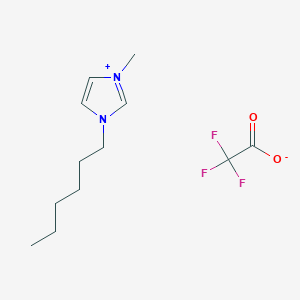
N-Benzyl-3-iodo-N,N-dimethylprop-2-yn-1-aminium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Benzyl-3-iodo-N,N-dimethylprop-2-yn-1-aminium chloride is a synthetic organic compound that belongs to the class of quaternary ammonium salts It features a benzyl group, an iodine atom, and a dimethylprop-2-yn-1-aminium moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-3-iodo-N,N-dimethylprop-2-yn-1-aminium chloride typically involves the reaction of N,N-dimethylprop-2-yn-1-amine with benzyl iodide in the presence of a suitable base. The reaction is carried out in an organic solvent such as dichloromethane or acetonitrile at room temperature. The resulting product is then treated with hydrochloric acid to form the chloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is purified using techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-Benzyl-3-iodo-N,N-dimethylprop-2-yn-1-aminium chloride undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as hydroxide, cyanide, or thiolate ions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction Reactions: The compound can be reduced to form corresponding amines or other reduction products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium cyanide, and sodium thiolate. The reactions are typically carried out in polar solvents such as water or ethanol at elevated temperatures.
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide. The reactions are typically carried out in acidic or basic media.
Reduction Reactions: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas. The reactions are typically carried out in anhydrous solvents such as ether or tetrahydrofuran.
Major Products Formed
Substitution Reactions: Products include N-Benzyl-3-hydroxy-N,N-dimethylprop-2-yn-1-aminium chloride, N-Benzyl-3-cyano-N,N-dimethylprop-2-yn-1-aminium chloride, and N-Benzyl-3-thio-N,N-dimethylprop-2-yn-1-aminium chloride.
Oxidation Reactions: Products include N-Benzyl-3-iodo-N,N-dimethylprop-2-yn-1-aminium oxide and other oxidation products.
Reduction Reactions: Products include N-Benzyl-3-iodo-N,N-dimethylprop-2-yn-1-amine and other reduction products.
Wissenschaftliche Forschungsanwendungen
N-Benzyl-3-iodo-N,N-dimethylprop-2-yn-1-aminium chloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: It is used in the study of biological processes involving quaternary ammonium compounds and their interactions with biomolecules.
Medicine: It is investigated for its potential use as a pharmaceutical intermediate and in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of N-Benzyl-3-iodo-N,N-dimethylprop-2-yn-1-aminium chloride involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their structure and function. The pathways involved in its mechanism of action include signal transduction, gene expression, and metabolic regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Benzyl-3-chloro-N,N-dimethylprop-2-yn-1-aminium chloride
- N-Benzyl-3-bromo-N,N-dimethylprop-2-yn-1-aminium chloride
- N-Benzyl-3-fluoro-N,N-dimethylprop-2-yn-1-aminium chloride
Uniqueness
N-Benzyl-3-iodo-N,N-dimethylprop-2-yn-1-aminium chloride is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and properties compared to its chloro, bromo, and fluoro analogs. The iodine atom enhances the compound’s ability to participate in substitution and oxidation reactions, making it a valuable reagent in synthetic chemistry.
Eigenschaften
CAS-Nummer |
89053-09-8 |
|---|---|
Molekularformel |
C12H15ClIN |
Molekulargewicht |
335.61 g/mol |
IUPAC-Name |
benzyl-(3-iodoprop-2-ynyl)-dimethylazanium;chloride |
InChI |
InChI=1S/C12H15IN.ClH/c1-14(2,10-6-9-13)11-12-7-4-3-5-8-12;/h3-5,7-8H,10-11H2,1-2H3;1H/q+1;/p-1 |
InChI-Schlüssel |
XLGCLKPUABMWJX-UHFFFAOYSA-M |
Kanonische SMILES |
C[N+](C)(CC#CI)CC1=CC=CC=C1.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


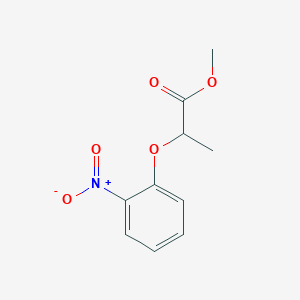
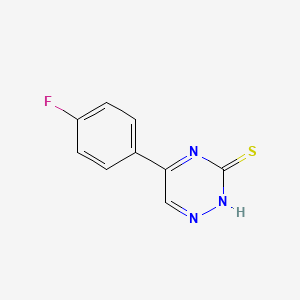


![(3R)-5-oxo-N-pentyl-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxamide](/img/structure/B14135122.png)
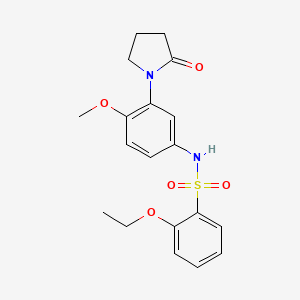

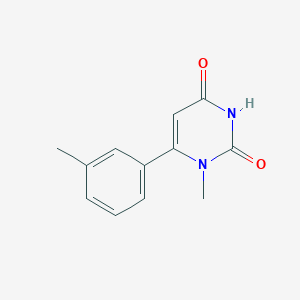
![4-[(E)-(2-chloro-4-{[(4-methylphenyl)sulfonyl]amino}phenyl)diazenyl]-N-[2-(dimethylamino)phenyl]-1-hydroxynaphthalene-2-carboxamide](/img/structure/B14135142.png)

![Imino-[(2-methyl-5-methylsulfanyl-1,2,4-triazol-3-yl)imino]azanium](/img/structure/B14135144.png)

